4-(3,5-dimethylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
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Overview
Description
4-(3,5-Dimethylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazolone core, substituted with a 3,5-dimethylbenzoyl group and a phenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves the following steps:
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Formation of 3,5-Dimethylbenzoyl Chloride: : This intermediate can be prepared by reacting 3,5-dimethylbenzoic acid with thionyl chloride (SOCl₂) under reflux conditions .
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Synthesis of Pyrazolone Core: : The pyrazolone core can be synthesized by condensing ethyl acetoacetate with phenylhydrazine in the presence of an acid catalyst, such as hydrochloric acid (HCl), to form 1-phenyl-3-methyl-5-pyrazolone.
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Acylation Reaction: : The final step involves the acylation of the pyrazolone core with 3,5-dimethylbenzoyl chloride in the presence of a base, such as pyridine, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups on the benzoyl ring, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
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Reduction: : Reduction of the carbonyl group in the benzoyl moiety can be achieved using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
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Substitution: : Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization with various substituents.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Halogenation using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(3,5-dimethylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the binding affinities and inhibitory effects on various enzymes.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. They may exhibit anti-inflammatory, analgesic, or antimicrobial properties, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which 4-(3,5-dimethylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to physiological effects. The molecular targets and pathways involved can vary, but typically include interactions with active sites or binding pockets of proteins.
Comparison with Similar Compounds
Similar Compounds
4-Benzoyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one: Lacks the dimethyl substitution on the benzoyl ring.
4-(3,5-Dimethylbenzoyl)-1-phenyl-1H-pyrazol-5(4H)-one: Lacks the methyl group on the pyrazolone core.
4-(3,5-Dimethylbenzoyl)-3-methyl-1H-pyrazol-5(4H)-one: Lacks the phenyl group on the pyrazolone core.
Uniqueness
The presence of both the 3,5-dimethylbenzoyl group and the phenyl group in 4-(3,5-dimethylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one imparts unique steric and electronic properties. These features can influence its reactivity, binding affinity, and overall chemical behavior, distinguishing it from similar compounds.
Properties
IUPAC Name |
4-(3,5-dimethylbenzoyl)-5-methyl-2-phenyl-4H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-12-9-13(2)11-15(10-12)18(22)17-14(3)20-21(19(17)23)16-7-5-4-6-8-16/h4-11,17H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXHSCUGGVRTNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2C(=NN(C2=O)C3=CC=CC=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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